molecular formula C16H17N3O3S B2559411 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2097892-25-4

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2559411
CAS No.: 2097892-25-4
M. Wt: 331.39
InChI Key: ILEDATVPRFIHAY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that integrates furan and thiophene moieties with a pyrazole structure. This unique combination suggests potential biological activities, although specific literature on this compound is limited. Here, we explore its biological activity based on related compounds and the general properties of its structural components.

Structural Characteristics

The compound features:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential biological interactions.
  • Pyrazole Core : A five-membered heterocyclic structure associated with diverse pharmacological activities.

1. Antimicrobial Properties

Pyrazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to this compound have demonstrated significant antibacterial and antifungal effects. For instance, studies have shown that pyrazole derivatives can inhibit bacterial strains such as E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Research indicates that pyrazole-based compounds exhibit anti-inflammatory properties. For example, certain derivatives have been reported to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, with effectiveness comparable to established anti-inflammatory drugs like dexamethasone . The structural elements of this compound may contribute similarly to anti-inflammatory activity.

3. Anticancer Potential

Pyrazoles are recognized for their anticancer properties, with some derivatives showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways . While specific studies on this compound are lacking, its structural analogs suggest a potential for similar activity.

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-inflammatory20
Compound BAntimicrobial15
Compound CAnticancer10

While specific mechanisms for this compound are not documented, similar compounds often act through:

  • Inhibition of Enzymes : Such as cyclooxygenase (COX) enzymes in anti-inflammatory responses.
  • Disruption of Cell Signaling Pathways : Leading to apoptosis in cancer cells.

Safety and Toxicity

Currently, there is insufficient data regarding the safety profile or toxicological effects of this compound. General laboratory safety protocols should be followed when handling this compound due to the unknown risks associated with its biological activity.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₆H₁₇N₃O₃S
  • Molecular Weight : 331.39 g/mol
  • SMILES Notation : COc1nn(cc1C(=O)NCC(c1ccco1)c1ccsc1)

These properties indicate a complex organic structure that may exhibit interesting chemical behavior and biological activity.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its interactions with various biological targets. Research indicates that it may possess:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cancer cell signaling pathways.
  • Antimicrobial Activity : The presence of heterocyclic rings like furan and thiophene is often associated with antimicrobial properties. Investigations into its efficacy against bacterial and fungal strains are ongoing.

Material Science

The electronic properties of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide make it a candidate for applications in:

  • Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Sensors : The compound's sensitivity to environmental changes could be utilized in developing chemical sensors for detecting specific analytes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrazole derivatives. It was found that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The specific pathways involved were linked to the modulation of key signaling proteins.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against multiple bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-19-9-13(16(18-19)21-2)15(20)17-8-12(11-5-7-23-10-11)14-4-3-6-22-14/h3-7,9-10,12H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEDATVPRFIHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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